

Dehydroxynocardamine: A Technical Guide to a Cyclic Peptide Siderophore in Microbial Competition

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dehydroxynocardamine*

Cat. No.: B2731367

[Get Quote](#)

Abstract

Dehydroxynocardamine is a cyclic hydroxamate siderophore produced by various actinomycetes, including *Corynebacterium propinquum* and marine *Streptomyces* species. As a high-affinity iron (Fe^{3+}) chelator, it plays a crucial role in microbial iron acquisition, enabling producer organisms to thrive in iron-limited environments. This technical guide provides an in-depth analysis of **dehydroxynocardamine**, focusing on its physicochemical properties, biosynthetic pathway, and mechanism of iron transport. It is intended for researchers, scientists, and drug development professionals investigating microbial iron metabolism, inter-species competition, and novel therapeutic strategies that could leverage or inhibit siderophore-mediated processes. This document synthesizes available data, presents detailed experimental protocols for its study, and visualizes key biological pathways.

Introduction to Dehydroxynocardamine

Dehydroxynocardamine is a member of the nocardamine class of cyclic peptide siderophores.^[1] Structurally, it is a cyclic hexapeptide, but its biosynthesis does not occur on ribosomes; instead, it is synthesized by a Non-Ribosomal Peptide Synthetase (NRPS)-independent siderophore (NIS) pathway. Its primary biological function is to scavenge ferric iron (Fe^{3+}) from the extracellular environment with high affinity.^[2] The resulting ferric-siderophore complex is then recognized by specific receptors on the bacterial cell surface and transported into the cytoplasm.

This mechanism is a key factor in microbial ecology, particularly in competitive niches like the human nasal microbiota, where *C. propinquum* uses **dehydroxynocardamine** to outcompete other bacteria, such as *Staphylococcus* species, by sequestering the limited available iron.[\[2\]](#) Understanding the molecular details of **dehydroxynocardamine**'s function provides insights into bacterial pathogenesis, commensalism, and potential avenues for novel antimicrobial development, such as "Trojan horse" antibiotics that co-opt siderophore transport pathways.

Physicochemical and Biological Properties

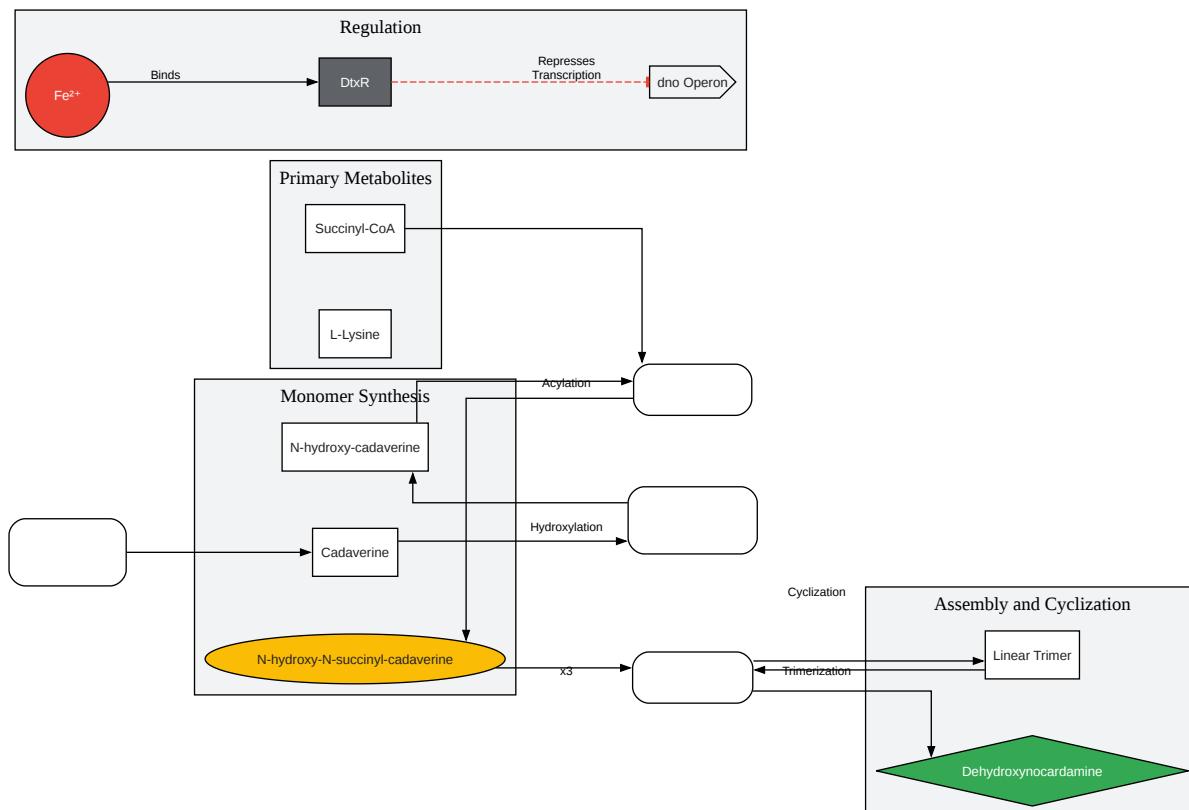
Dehydroxynocardamine is characterized by its cyclic structure composed of repeating units that terminate in hydroxamate groups, the functional moieties responsible for iron chelation. While specific quantitative data for **dehydroxynocardamine** is limited in publicly available literature, the properties of the closely related and well-studied siderophore Nocardamine (also known as Desferrioxamine E) serve as a reliable proxy due to their structural homology.

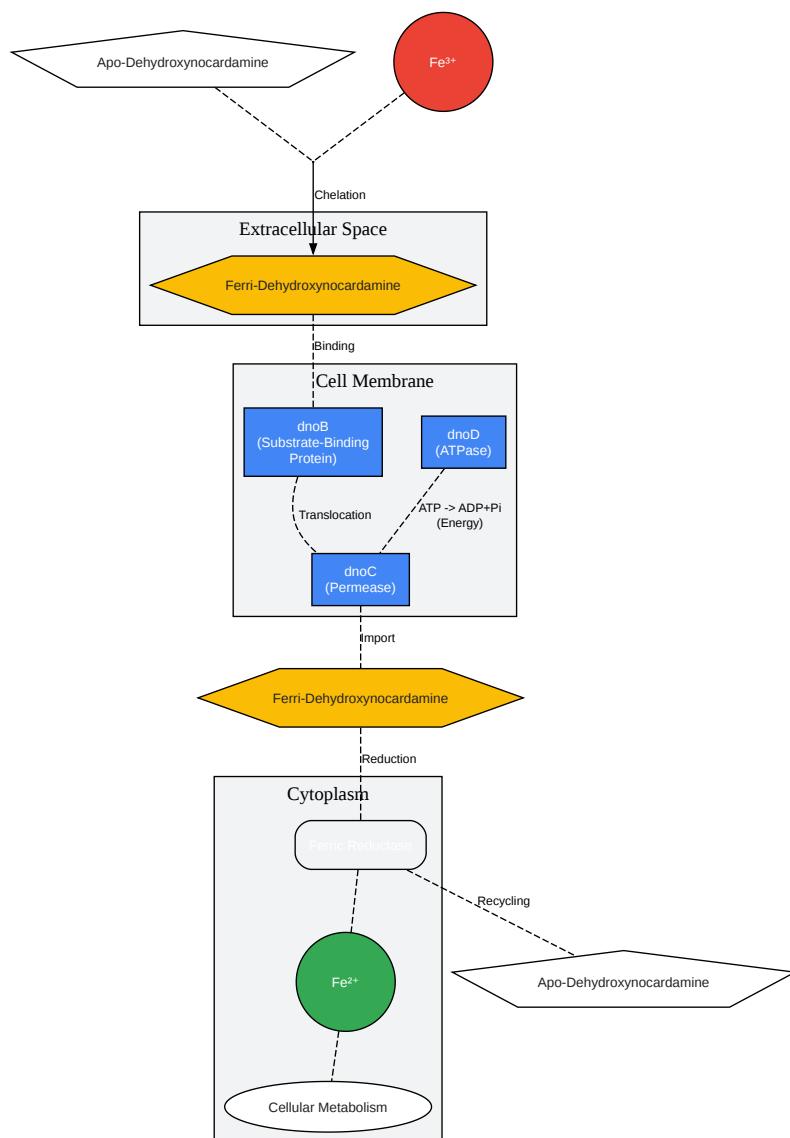
Data Presentation

The following tables summarize the known physicochemical properties of **dehydroxynocardamine** and the iron-binding and biological activity data for its structural analog, Nocardamine/Desferrioxamine E.

Table 1: Physicochemical Properties of **Dehydroxynocardamine**

Property	Value	Source
Chemical Formula	$C_{27}H_{48}N_6O_8$	[1]
Molecular Weight	584.7 g/mol	[3]
Class	Cyclic Peptide, Hydroxamate Siderophore	[1]
Producing Organisms	Streptomyces sp., <i>Corynebacterium propinquum</i>	[1] [2]


Table 2: Quantitative Iron Chelation and Biological Activity Data (using Nocardamine/Desferrioxamine E as a proxy)


Parameter	Value	Description	Source
Fe ³⁺ Stability Constant (log β)	30.6	Represents the overall stability of the 1:1 ferric-siderophore complex.	[4]
pM Value	31.9	The negative logarithm of the free Fe ³⁺ concentration at pH 7.4 with 10 μ M total ligand and 1 μ M total metal, indicating exceptionally high affinity.	[5][6]
CAS Assay IC ₅₀	9.9 μ M	The concentration required to inhibit 50% of the iron-CAS dye complex, quantifying iron chelation potency.	[3]
Biofilm Inhibition MIC (vs. <i>M. smegmatis</i> , <i>M. bovis</i>)	10 μ M	The minimum concentration that inhibits biofilm formation, an effect reversible by the addition of iron.	[3]
Cytotoxicity IC ₅₀ (vs. T47D cancer cells)	6 μ M	The concentration causing 50% inhibition of T47D human breast cancer cells, demonstrating iron-dependent cytotoxicity.	[3]

Biosynthesis of Dehydroxynocardamine

The production of **dehydroxynocardamine** in *Corynebacterium propinquum* is governed by a dedicated Biosynthetic Gene Cluster (BGC), designated BGC0002073 in the MIBiG database. [7] This cluster contains genes encoding the enzymes necessary for synthesizing the molecule from primary metabolites via an NRPS-independent siderophore (NIS) pathway, as well as genes for transport. The entire process is tightly regulated by the Diphtheria toxin repressor (DtxR), which suppresses gene expression in iron-replete conditions.[2]

The proposed pathway begins with L-lysine, which is hydroxylated and then acylated with succinyl-CoA. The resulting N-hydroxy-N-succinyl-cadaverine monomers are subsequently assembled and cyclized by an NIS synthetase.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclic peptides of the nocardamine class from a marine-derived bacterium of the genus *Streptomyces* - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Iron(III)-siderophore coordination chemistry: Reactivity of marine siderophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine B: A Natural, Excellent and Versatile Metal Chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BGC0002073 [mibig.secondarymetabolites.org]
- To cite this document: BenchChem. [Dehydroxynocardamine: A Technical Guide to a Cyclic Peptide Siderophore in Microbial Competition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2731367#dehydroxynocardamine-as-a-cyclic-peptide-siderophore]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com